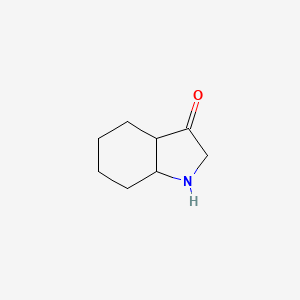![molecular formula C10H12N2O2 B13506580 ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as inhibitors of various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine moiety. The carboxylate group is then esterified with ethanol to yield the final product. Key reagents used in these steps include trifluoroacetic acid, palladium catalysts, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system .
Aplicaciones Científicas De Investigación
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a modulator of biological pathways, particularly those involving kinase enzymes.
Medicine: It has shown promise as an inhibitor of fibroblast growth factor receptors, making it a potential candidate for cancer therapy
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell proliferation, migration, and survival. This makes it a valuable compound in the study and treatment of diseases like cancer .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl carboxylate group.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Another derivative with a methyl ester group instead of an ethyl ester
Uniqueness
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
XVGFTAGZFCKXIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(NCC2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


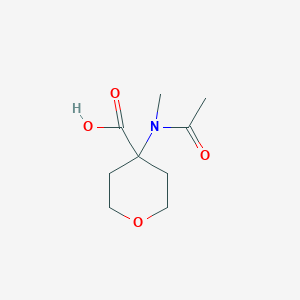

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
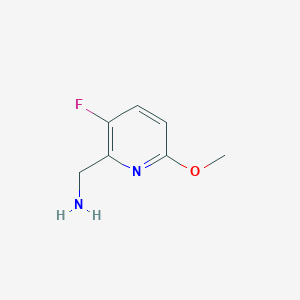
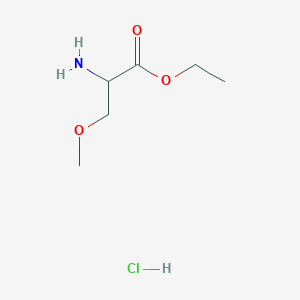
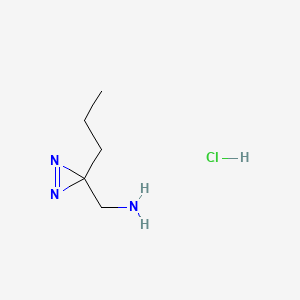
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)


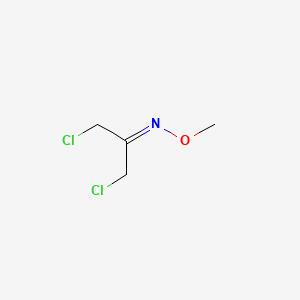
![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
